![molecular formula C9H14O2 B1268127 Methyl bicyclo[4.1.0]heptane-7-carboxylate CAS No. 36744-59-9](/img/structure/B1268127.png)

Methyl bicyclo[4.1.0]heptane-7-carboxylate

Descripción general

Descripción

Synthesis Analysis

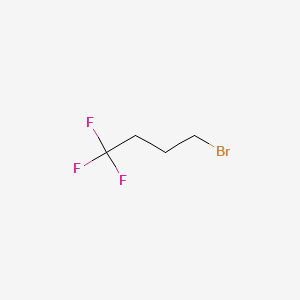

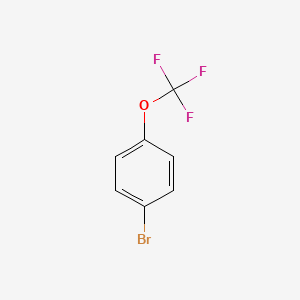

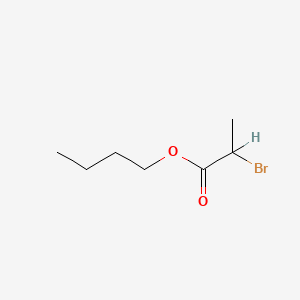

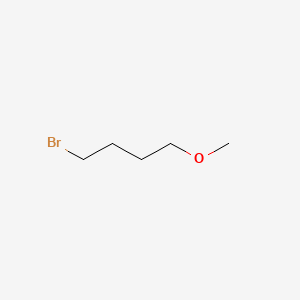

The synthesis of methyl bicyclo[4.1.0]heptane-7-carboxylate and related compounds involves various chemical reactions, highlighting the compound's complex formation process. For example, the microwave-assisted synthesis has been used to achieve high yields in short times, showcasing the efficiency of modern synthesis techniques (Onogi, Higashibayashi, & Sakurai, 2012). Another approach involved the amination of lithium enolate followed by hydrolysis, demonstrating the versatility in synthetic methods for obtaining this compound (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).

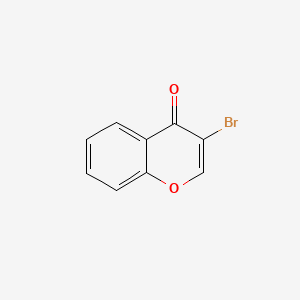

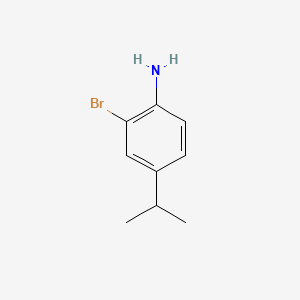

Molecular Structure Analysis

The molecular structure of methyl bicyclo[4.1.0]heptane-7-carboxylate has been elucidated through techniques like X-ray crystal analysis, providing insights into its conformational dynamics. Studies have identified specific isomers and analyzed their crystal structures to understand the spatial arrangement of atoms within the compound (Brauer, Krüger, & Roberts, 1976).

Chemical Reactions and Properties

Methyl bicyclo[4.1.0]heptane-7-carboxylate participates in a range of chemical reactions, revealing its reactivity and functional group compatibility. For instance, its involvement in triplet sensitized valence isomerization and the reaction with dinitrogen tetraoxide highlights its potential in synthesizing novel organic compounds with specific structural features (Nakabayashi & Takamuku, 1992).

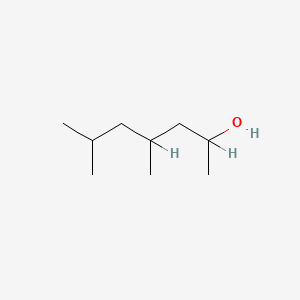

Physical Properties Analysis

The physical properties of methyl bicyclo[4.1.0]heptane-7-carboxylate, such as boiling points and molecular mass, are fundamental for its handling and application in various chemical processes. These properties are determined by its molecular structure and have been documented in chemical databases and research findings (1999).

Chemical Properties Analysis

Understanding the chemical properties of methyl bicyclo[4.1.0]heptane-7-carboxylate, including its reactivity, stability, and interaction with other chemical species, is crucial for its application in synthesis and material science. Studies focusing on its reactivity patterns, such as halogenation and hydroxylation, provide valuable insights into its chemical behavior and potential as a synthetic intermediate (Roberts, Urbánek, & Armstrong, 1949).

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis

Methyl bicyclo compounds, similar to Methyl bicyclo[4.1.0]heptane-7-carboxylate, have been synthesized using microwave-assisted conditions. These methods demonstrate high yields and short reaction times, indicating an efficient approach to synthesizing complex chemical structures (Onogi, Higashibayashi, & Sakurai, 2012).

Crystal and Molecular Structure Analysis

Research has been conducted to determine the crystal and molecular structures of similar methyl bicyclo compounds. These studies provide insights into the geometrical configuration of the compounds and their chemical properties (Brauer, Krüger, & Roberts, 1976).

Microbiological Asymmetric Hydroxylation

Asymmetric hydroxylation of bicyclo compounds has been explored using various microorganisms. This process is significant for obtaining chiral products with high enantiomeric purities, which are essential for synthesizing natural compounds like prostaglandins and methyl jasmonate (Yamazaki & Maeda, 1985).

Mass Spectrometry and Stereochemical Analysis

Mass spectrometry has been used to analyze stereochemical properties of methyl bicyclo compounds. Understanding the fragmentation patterns and stereoisomers of these compounds is crucial for their application in chemical synthesis (Curcuruto et al., 1991).

Synthesis of Amino Acid Derivatives

Methyl bicyclo compounds have been synthesized as amino acid derivatives using Aza-Diels-Alder reactions. These derivatives are significant in developing novel pharmaceuticals and bioactive molecules (Waldmann & Braun, 1991).

Catalytic Enantioselective Synthesis

The use of methyl bicyclo compounds in catalytic enantioselective synthesis has been explored. This approach is vital for producing enantiomerically pure compounds, a key requirement in many pharmaceutical applications (Bertilsson & Andersson, 2000).

Propiedades

IUPAC Name |

methyl bicyclo[4.1.0]heptane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAQFZVACWBUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957962 | |

| Record name | Methyl bicyclo[4.1.0]heptane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl bicyclo[4.1.0]heptane-7-carboxylate | |

CAS RN |

36744-59-9 | |

| Record name | Methyl bicyclo[4.1.0]heptane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.